Ethyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate Ethyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 2034534-80-8
VCID: VC4260086
InChI: InChI=1S/C17H23NO5S/c1-2-23-17(20)9-8-16(19)18-11-10-15(24(21,22)13-12-18)14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3
SMILES: CCOC(=O)CCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2
Molecular Formula: C17H23NO5S
Molecular Weight: 353.43

Ethyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate

CAS No.: 2034534-80-8

Cat. No.: VC4260086

Molecular Formula: C17H23NO5S

Molecular Weight: 353.43

* For research use only. Not for human or veterinary use.

Ethyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate - 2034534-80-8

Specification

CAS No. 2034534-80-8
Molecular Formula C17H23NO5S
Molecular Weight 353.43
IUPAC Name ethyl 4-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate
Standard InChI InChI=1S/C17H23NO5S/c1-2-23-17(20)9-8-16(19)18-11-10-15(24(21,22)13-12-18)14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3
Standard InChI Key GEADDXGDZZGYFZ-UHFFFAOYSA-N
SMILES CCOC(=O)CCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2

Introduction

Synthesis

The synthesis of Ethyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate would likely involve multi-step reactions starting from thiazepane derivatives. Common methods might include esterification reactions using appropriate reagents like ethyl 4-bromobutanoate and a thiazepane derivative in the presence of a base. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) could be used, with catalysts like Lewis acids to facilitate the reaction.

Potential Applications

Compounds with similar structures, such as thiazepanes, have been explored for their potential in medicinal chemistry, particularly in the development of antipsychotic or anti-allergenic agents. The presence of a phenyl group and an ester linkage in Ethyl 4-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-4-oxobutanoate suggests it could interact with biological targets, making it a candidate for further investigation in drug development.

Characterization Techniques

Characterization of this compound would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-visible (UV-vis) spectroscopy. These methods provide insights into the molecular structure, functional groups, and electronic transitions, which are crucial for understanding its chemical properties and potential biological activities.

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